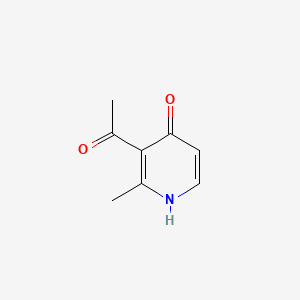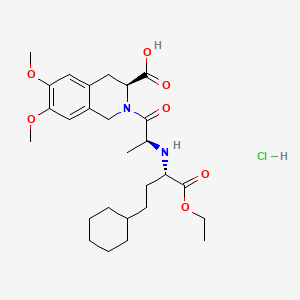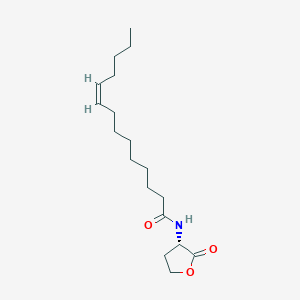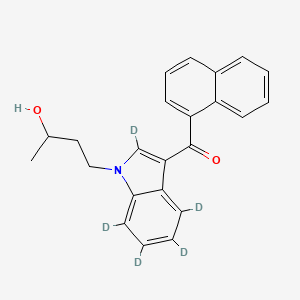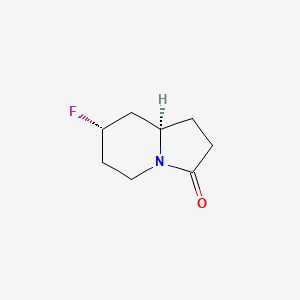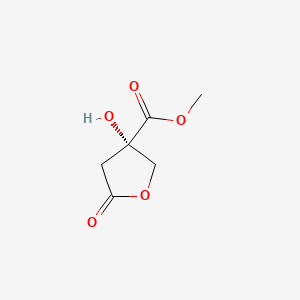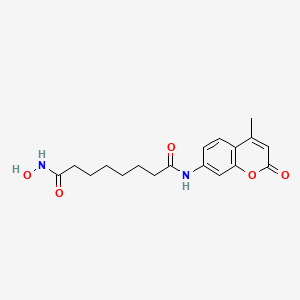
Coumarin Suberoylanilide Hydroxamic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coumarin Suberoylanilide Hydroxamic Acid (CSAH) is a small molecule inhibitor of histone deacetylases (HDACs). It is a member of the hydroxamic acid class of HDAC inhibitors, which have been studied for their potential to treat a variety of diseases, including cancer. CSAH has been studied for its ability to modulate gene expression, regulate cell growth and differentiation, and induce apoptosis.
Scientific Research Applications
Neuroplasticity Enhancement
Coumarin-SAHA is known to be a driver molecule of neuroplasticity . Neuroplasticity is a crucial property of the central nervous system to change its activity in response to intrinsic or extrinsic stimuli . This compound modulates and promotes neuroplasticity in both healthy and disease conditions . It has been found to improve memory, learning, and behavior, and correct faulty neuronal functioning .
Anticancer Activity
Many analogs of Coumarin-SAHA have shown good to excellent inhibitory activity against HDACs and have displayed antiproliferative activity against human cancer cell lines .
Fluorescent Probe for HDAC
Coumarin-SAHA is used as a fluorescent probe that competitively binds HDAC . The fluorescence excitation and emission maxima of free Coumarin-SAHA are 325 and 400 nm, respectively, and are quenched by 50% when bound to HDAC8 . This probe can be used to determine binding affinities and dissociation off-rates of HDAC enzyme-inhibitor complexes .
High-Throughput Screening
Due to its fluorescent properties, Coumarin-SAHA is well-suited for high-throughput screening . This makes it a valuable tool in the discovery and development of new drugs.
Disease-Modifying Therapies
Coumarin-SAHA has potential applications in disease-modifying therapies . In particular, it has been studied in the context of neurodevelopmental disorders with pharmaco-resistant seizures and/or severe cognitive impairment .
Future Directions
: Singh RK, Mandal T, Balasubramanian N, Cook G. Coumarin-suberoylanilide hydroxamic acid as a fluorescent probe for determining binding affinities and off-rates of histone deacetylase inhibitors. Anal Biochem. 2010 Sep 22;408(2):309-15. DOI: 10.1016/j.ab.2010.08.040. : Cloning, Expression and Purification of Recombinant Human HDAC8. NIH-PA Author Manuscript. Available at Studocu. : Vibronic coupling and hydration were taken into account when describing the absorption of coumarin C343 (both neutral and anionic forms) in an aqueous media. Available at Springer.
properties
IUPAC Name |
N'-hydroxy-N-(4-methyl-2-oxochromen-7-yl)octanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-12-10-18(23)25-15-11-13(8-9-14(12)15)19-16(21)6-4-2-3-5-7-17(22)20-24/h8-11,24H,2-7H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRCADVJNRJJAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCCCCCC(=O)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693947 |
Source


|
| Record name | N~1~-Hydroxy-N~8~-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)octanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260635-77-5 |
Source


|
| Record name | N~1~-Hydroxy-N~8~-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)octanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does Coumarin-SAHA interact with Histone Deacetylases (HDACs) and what are the downstream effects of this interaction?
A1: Coumarin-SAHA (c-SAHA) acts as a competitive inhibitor of HDACs. While the exact mechanism isn't detailed in the provided abstracts, it's likely that c-SAHA, similar to SAHA, binds within the active site of HDACs, preventing the removal of acetyl groups from histone proteins. [] This inhibition of HDAC activity can lead to increased histone acetylation, influencing gene expression and downstream cellular processes. []
Q2: How can Coumarin-SAHA be used to determine the binding affinities and off-rates of other HDAC inhibitors?
A2: Coumarin-SAHA exhibits fluorescence properties with excitation at 325 nm and emission at 400 nm. [] When c-SAHA binds to HDAC, its fluorescence intensity changes. By introducing other HDAC inhibitors to this complex, researchers can observe competitive binding. The decrease in c-SAHA fluorescence intensity allows for the calculation of the binding affinity (Kd) and dissociation off-rates (koff) of the competing HDAC inhibitors. This method is particularly advantageous as it doesn't rely on polarization accessories or energy transfer from the enzyme to the probe. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B584257.png)




